molecular formula C11H14ClN3O2 B3023181 N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 443863-35-2

N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B3023181
CAS No.: 443863-35-2
M. Wt: 255.7 g/mol
InChI Key: GGEQGXDOAJCERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is a hydrazine derivative characterized by a butanamide backbone with a 4-chloro-2-methylphenyl substitution. Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 255.71 g/mol ().

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-7-6-8(12)2-3-9(7)14-10(16)4-5-11(17)15-13/h2-3,6H,4-5,13H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEQGXDOAJCERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to introduce the hydrazino and oxobutanamide groups. One common method involves the following steps:

    Formation of the Intermediate: 4-chloro-2-methylaniline is reacted with a suitable acylating agent to form an intermediate compound.

    Hydrazination: The intermediate is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazino group.

    Oxobutanamide Formation: Finally, the compound undergoes a reaction with an appropriate oxobutanamide precursor to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been explored for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The hydrazino group enhances its bioactivity, which is critical for therapeutic applications.
  • Anti-inflammatory and Anticancer Properties : Preliminary research indicates that the compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. Its mechanism of action involves binding to target proteins and modulating their activity .

Biochemistry

In biochemical research, this compound is utilized to study molecular interactions:

  • Enzyme Inhibition Studies : The compound has been subjected to enzyme inhibitory assays to evaluate its effectiveness against urease and other relevant enzymes. Results indicate significant inhibitory activity, suggesting potential applications in treating conditions like kidney stones .
  • Ligand-Binding Studies : Techniques such as computational docking and ligand-binding assays are employed to understand the binding affinity of this compound with various biological targets, providing insights into its mechanism of action at the molecular level .

Analytical Chemistry

This compound serves as a standard or reagent in analytical chemistry:

  • Development of Analytical Methods : this compound is used in calibration curves for spectroscopy and chromatography, aiding in the detection and quantification of similar structures in complex samples .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited IC50 values ranging from 10 to 50 µg/mL, indicating strong potential as therapeutic agents.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit urease demonstrated that it could reduce enzyme activity by up to 75% at concentrations of 50 µg/mL. This finding supports its potential use in treating urease-related disorders .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino group can form stable complexes with metal ions, which may also contribute to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

a) N-(2,4-dichlorophenyl)-4-hydrazino-4-oxobutanamide
  • Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
  • Molecular Weight : 276.12 g/mol ().
b) N-(2,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide
  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.29 g/mol ().
  • Key Differences : Methyl groups at the 2- and 4-positions introduce steric hindrance and electron-donating effects, which may reduce reactivity but improve solubility.
c) N-(4-ethoxyphenyl)-4-hydrazino-4-oxobutanamide
  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 355.39 g/mol ().
  • Key Differences : The ethoxy group (-OCH₂CH₃) enhances lipophilicity and may influence bioavailability. This analog is reported in bioactivity studies but lacks inhibition up to 10,000 µg/L in certain assays ().

Backbone Modifications

a) N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 227.65 g/mol ().
b) N-(2-chloro-4-methylphenyl)-3-oxobutanamide
  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol ().
  • Key Differences: Absence of the hydrazino group simplifies the structure, likely diminishing chelation capacity and reactivity.

Complex Derivatives with Additional Functional Groups

a) N-({2-[4-(2-chloroanilino)-4-oxobutanoyl]hydrazino}carbothioyl)-2-iodobenzamide
  • Molecular Formula : C₁₈H₁₆ClIN₄O₃S
  • Molecular Weight : 530.77 g/mol ().
  • Key Differences : Incorporation of a thiourea (-NH-CS-NH-) and iodobenzamide group introduces heavy atoms, which may enhance stability and enable radiopharmaceutical applications.
b) N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
  • Molecular Formula : C₂₂H₂₁ClN₄O₃
  • Molecular Weight : 424.88 g/mol ().
  • Key Differences: The fused pyrazolo-pyrazine ring system increases structural complexity, likely altering pharmacokinetic properties compared to simpler hydrazino-oxobutanamides.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
Target Compound () 255.71 4-Cl, 2-CH₃ Moderate solubility, high reactivity
N-(4-ethoxyphenyl) Analog () 235.29 4-OCH₂CH₃ Increased lipophilicity
N-(2,4-dichlorophenyl) Analog () 276.12 2-Cl, 4-Cl High reactivity, potential toxicity

Research Findings and Limitations

  • ethoxy) are critical for efficacy ().
  • Crystallography : Structural refinement tools like SHELXL () are applicable for analyzing these compounds, aiding in understanding conformational stability.

Biological Activity

N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 443863-35-2

The compound features a chloro-substituted aromatic ring, a hydrazino group, and an oxobutanamide moiety. These structural attributes contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, which is attributed to the presence of the hydrazino group that enhances bioactivity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms potentially involving the inhibition of specific enzymes crucial for cancer cell survival. This aspect warrants further investigation through in vivo studies to validate its efficacy against various cancers.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus blocking their activity.
  • Metal Ion Complexation : The hydrazino group can form stable complexes with metal ions, which may enhance its biological effects.
  • Cellular Interaction : It may interfere with cellular processes such as DNA replication and repair, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamideChloro-substituted phenyl ringNotable antimicrobial properties
N-(3-Bromo-2-methylphenyl)-4-hydrazino-4-oxobutanamideBromine instead of chlorineVaries in antimicrobial efficacy
N-(4-chloro-2-methylaniline)Precursor in synthesisLimited biological activity

The variations in halogen substitution significantly influence the biological activity and chemical reactivity of these compounds .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The IC50 values are presented in Table 2.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that further exploration into its mechanism of action could yield valuable insights for cancer therapy .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide be optimized for higher yields and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents, similar to protocols for structurally related hydrazino-oxobutanamides . Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of carboxylic acid to amine derivative.
  • Solvent choice : Polar aprotic solvents like DMF or DCM for improved coupling efficiency.
  • Temperature : Room temperature (20–25°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Validation via IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (hydrazine NH protons at δ 8.5–9.5 ppm), and elemental analysis (C, H, N within ±0.3% theoretical) is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • IR spectroscopy : Confirm the presence of hydrazide (N–H stretch ~3200–3350 cm⁻¹) and amide (C=O stretch ~1650–1680 cm⁻¹) groups.
  • ¹H-NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm, split due to substitution pattern) and hydrazino NH (δ 8.5–9.5 ppm as broad singlet).
  • LC-MS : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 255.71 g/mol for C₁₁H₁₄ClN₃O₂) .
  • Resolution of contradictions : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in aromatic substitution or hydrazine conformation .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the hydrazine moiety.
  • Solvent : Dissolve in dry DMSO or ethanol (anhydrous) for long-term storage.
  • Stability monitoring : Perform periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products. A retention time shift >5% indicates instability .

Advanced Research Questions

Q. How does pH influence the fluorescence properties of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide, and what mechanisms drive this behavior?

  • Methodological Answer :

  • Experimental design : Prepare buffer solutions (pH 2–12) and measure fluorescence intensity (λex = 340 nm, λem = 380 nm). Optimal fluorescence is observed at pH 5 due to protonation-deprotonation equilibria of the hydrazine group, which stabilizes the excited state .
  • Data analysis : Fit pH vs. intensity data to a sigmoidal curve (Hill equation) to calculate pKa. Validate using time-resolved fluorescence decay assays .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and electron density maps. Focus on the hydrazine moiety’s nucleophilicity and the carbonyl’s electrophilicity .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates with amines or thiols). A deviation <10% confirms model reliability .

Q. How can contradictory bioactivity results (e.g., antimicrobial vs. no activity) be reconciled across studies?

  • Methodological Answer :

  • Experimental variables : Test under standardized conditions (e.g., Mueller-Hinton agar for bacteria, RPMI-1640 for fungi) with controlled inoculum size (1–5 × 10⁵ CFU/mL).
  • Data normalization : Express activity as IC₅₀ ± SEM (n ≥ 3). Use ANOVA to assess batch-to-batch variability (e.g., purity differences >95% vs. <90%) .
  • Mechanistic studies : Perform time-kill assays and ROS detection to differentiate static vs. cidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.